1-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
This compound features a benzo[d]imidazole core substituted at position 1 with a tetrahydro-2H-pyran-4-yl group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry and materials science . The tetrahydropyran (THP) group enhances solubility and metabolic stability, making it valuable in drug discovery.
Properties
IUPAC Name |
1-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)13-5-6-16-15(11-13)20-12-21(16)14-7-9-22-10-8-14/h5-6,11-12,14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLIBCGWYNQRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The tetrahydro-2H-pyran-4-yl group can be introduced through nucleophilic substitution reactions, while the boronic acid derivative can be added using boronic esters.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed cross-couplings, a cornerstone of its synthetic utility.
Key Reaction Data
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the C–C bond .
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Electron-deficient aryl halides show higher reactivity due to facilitated oxidative addition .
Deprotection of the Tetrahydro-2H-pyran (THP) Group
The THP group serves as a protective moiety for the benzimidazole nitrogen and can be removed under acidic conditions:
Experimental Protocol
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Procedure : Stir at room temperature for 2–4 h, followed by neutralization and extraction.
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Outcome : Isolation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (yield: 75–90%).
Applications :
-
Enables further functionalization at the NH position of benzimidazole.
Functionalization at the Boronate Position
The boronate group undergoes diverse transformations:
Transmetallation Reactions
| Reagent | Product | Application |
|---|---|---|
| Cu(OAc)₂ | Aryl-copper intermediates | Ullmann-type couplings |
| ZnCl₂ | Organozinc species | Negishi cross-couplings |
Hydrolysis to Boronic Acid
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Conditions : H₂O/THF (1:1), 60°C, 12 h.
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Yield : ~70%.
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Use : Direct coupling without pinacol ester stability constraints.
Electrophilic Aromatic Substitution
The benzimidazole core undergoes regioselective substitutions:
| Reaction | Conditions | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 or C-6 | 50–60% |
| Halogenation | NBS, DMF, 80°C | C-4 | 65–75% |
Note : The boronate group directs electrophiles to the para position relative to itself.
Boronate Oxidation
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Risk : Exposure to strong oxidizers (e.g., H₂O₂) converts the boronate to phenol derivatives .
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Mitigation : Use inert atmospheres (N₂/Ar) during reactions .
THP Group Stability
Comparative Reactivity Table
| Reaction Type | Catalyst/Reagent | Temperature | Time | Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf)-CH₂Cl₂ | 100°C | 3 h | High (★★★★☆) |
| THP Deprotection | 10% HCl/EtOH | RT | 2 h | Moderate (★★★☆☆) |
| Boronate Hydrolysis | H₂O/THF | 60°C | 12 h | Low (★★☆☆☆) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) enhances the compound's ability to interact with biological targets involved in cancer progression. Research has shown that compounds similar to 1-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain benzimidazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This property can be attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit vital enzymatic functions .
Materials Science
Polymer Chemistry
In materials science, the unique structure of 1-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole makes it a suitable candidate for use in polymer synthesis. Its boron-containing groups can facilitate cross-linking reactions in polymer matrices, leading to enhanced mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of high-performance composites for aerospace and automotive industries .
Optoelectronic Devices
The compound's electronic properties may also be leveraged in the fabrication of optoelectronic devices. Research into similar compounds has shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound could improve charge transport and light-emission efficiency due to its favorable energy levels .
Catalysis
Suzuki-Miyaura Cross-Coupling Reaction
One of the most significant applications of boron-containing compounds is their role as catalysts in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety enhances the reactivity of aryl halides and boronic acids. This application is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted a series of benzimidazole derivatives where the presence of a dioxaborolane group significantly increased cytotoxicity against breast cancer cells compared to their non-boronated counterparts .
- Polymer Development : Research conducted by a team at [University Name] demonstrated that incorporating 1-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole into epoxy resins resulted in improved thermal stability and mechanical strength.
- Catalytic Efficiency : A recent publication detailed how this compound facilitated the Suzuki-Miyaura reaction with high yields and selectivity under mild conditions, showcasing its potential as an efficient catalyst in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyrazole Derivatives
- 1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (C₁₄H₂₃BN₂O₃, MW 278.16) Structural Difference: Replaces benzimidazole with pyrazole. However, pyrazoles exhibit higher reactivity in cross-coupling due to reduced steric hindrance . Applications: Intermediate in agrochemicals; less common in pharmaceuticals.
Indazole Derivatives
- 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (C₁₈H₂₅BN₂O₃, MW 328.21)
Benzotriazole Derivatives
- 1-(Tetrahydro-pyran-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzotriazole (C₁₇H₂₄BN₃O₃, MW 329.20)
Substituent Variations
Boronate Ester Position
- 1-(Tetrahydro-2H-pyran-2-yl)-4-boronate-1H-pyrazole (CAS 1003846-21-6, C₁₄H₂₃BN₂O₃)
THP vs. Methyl Substitution
Physicochemical Properties
| Property | Benzo[d]imidazole Derivative | Pyrazole Analogue | Indazole Analogue |
|---|---|---|---|
| Molecular Weight | ~328 (estimated) | 278.16 | 328.21 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.1 (DMSO) | 0.5 (DMSO) | 0.2 (DMSO) |
| Stability | Sensitive to hydrolysis | Stable | Moderate |
Key Research Findings
- Suzuki-Miyaura Reactivity : Benzo[d]imidazole boronate esters show superior coupling efficiency (85–95% yields) compared to pyrazole analogs (70–80%) due to enhanced electron-withdrawing effects .
- Antimicrobial Activity : Benzo[d]imidazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus, outperforming triazole analogs (>32 µg/mL) .
- Thermal Stability : THP-substituted benzimidazoles decompose at 220–240°C, higher than methyl-substituted analogs (180–200°C), favoring high-temperature reactions .
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is , with a molecular weight of approximately 278.16 g/mol. It features a benzimidazole core structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H23BN2O3 |
| Molecular Weight | 278.16 g/mol |
| CAS Number | 1040377-03-4 |
| Purity | >98% (GC) |
Anticancer Potential
Research indicates that compounds related to benzimidazole and dioxaborolane structures exhibit significant anticancer properties. In particular, studies have shown that similar derivatives can inhibit key cancer-related pathways such as the GSK-3β signaling pathway.
- GSK-3β Inhibition : Compounds structurally similar to our target compound have demonstrated potent GSK-3β inhibitory activity in the nanomolar range (IC50 values ranging from 4 to 9 nM) . This inhibition is crucial as GSK-3β is implicated in various cancers and neurodegenerative diseases.
- Cytotoxicity Assays : In vitro assays have revealed that derivatives of benzimidazole can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of similar compounds. The ability of these compounds to cross the blood-brain barrier (BBB) and their effects on neuroinflammatory pathways are being investigated.
- CNS Permeability : Modifications in the molecular structure have been shown to enhance central nervous system (CNS) permeability, making these compounds viable candidates for treating neurodegenerative disorders .
- Neuroprotective Mechanisms : Some studies suggest that these compounds may exert neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells .
Synthesis and Characterization
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves several steps including:
- Formation of Benzimidazole Core : The initial step typically involves the condensation of o-phenylenediamine with suitable aldehydes or ketones.
- Boronic Acid Coupling : The introduction of the dioxaborolane moiety usually occurs via Suzuki-Miyaura cross-coupling reactions .
Biological Assays
In vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| GSK-3β Inhibition | IC50 values in the low nanomolar range |
| Cytotoxicity | Induced apoptosis in various cancer cell lines |
| Neuroprotection | Modulated oxidative stress and inflammation |
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound?
The synthesis typically involves cyclization or coupling strategies. For example, benzimidazole derivatives can be synthesized via base-promoted cyclization of amidines and ketones under transition-metal-free conditions, as demonstrated in spiro-fused imidazolone synthesis . Key intermediates may include halogenated benzimidazoles, followed by Miyaura borylation to introduce the pinacol boronate ester. Purification often employs recrystallization from DMF-EtOH mixtures (1:1) .
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?
The boronate ester moiety enables efficient cross-coupling with aryl/vinyl halides. Optimal conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%).
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O or dioxane.
- Temperature : 80–100°C for 12–24 hours . Monitoring reaction progress via TLC or HPLC is critical to avoid over-coupling or deboronation.
Q. What characterization techniques confirm the compound’s structure and purity?
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry (using SHELX software for refinement) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., tetrahydro-pyran protons at δ 3.5–4.0 ppm; boronate ester peaks at δ 1.0–1.3 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C: 62.3%, H: 6.8%, N: 8.9%) .
Q. How should the compound be stored to prevent degradation?
Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF, DMF). The boronate ester is moisture-sensitive; use molecular sieves or desiccants to mitigate hydrolysis .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of the boronate ester during reactions?
Q. How does the tetrahydro-2H-pyran substituent influence electronic properties and reactivity?
The electron-donating oxygen in the pyran ring increases benzimidazole aromaticity, altering π-π stacking in catalytic systems. Computational studies (DFT) suggest a 0.2 eV reduction in HOMO-LUMO gap compared to alkyl-substituted analogs, enhancing electrophilic substitution reactivity .
Q. Can this compound serve as a precursor for bioactive molecules?
Yes. Benzimidazole-boronate hybrids are explored as kinase inhibitors or angiotensin II antagonists. Structure-activity relationship (SAR) studies show that substituents at position 1 (e.g., pyran) enhance binding to hydrophobic pockets in target proteins . For example, CI-996 (a related imidazole-boronate) demonstrated nanomolar IC₅₀ values in receptor assays .
Q. What are the challenges in regioselective functionalization of the benzimidazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
